N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide: is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and pyrrolopyrazine derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have demonstrated cytotoxic effects, suggesting that this compound may also exhibit cytotoxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide . For example, the rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Similar compounds have shown cytotoxicity on cancerous cell lines and low toxicity on normal cell lines . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to bind to the colchicine binding site of tubulin , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a pyridine derivative and a triazole precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or triazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development and other therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug discovery .
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its versatility makes it suitable for applications in fields like electronics, coatings, and polymers .
Comparison with Similar Compounds
- N-methyl-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide
- N-methyl-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
- N-methyl-2-(3-pyridin-5-yl-1H-1,2,4-triazol-5-yl)acetamide
Uniqueness: N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide is unique due to the specific positioning of the pyridine and triazole rings. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the N-methyl group also contributes to its unique properties, affecting its solubility, stability, and interaction with molecular targets .
Properties
IUPAC Name |
N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-11-9(16)6-8-13-10(15-14-8)7-2-4-12-5-3-7/h2-5H,6H2,1H3,(H,11,16)(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUNKJNYFLWLFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC(=NN1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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